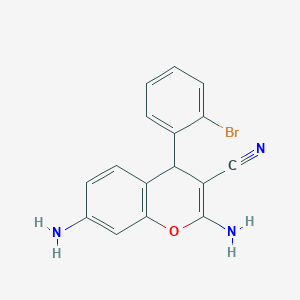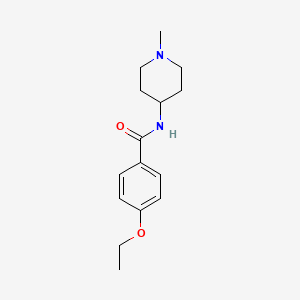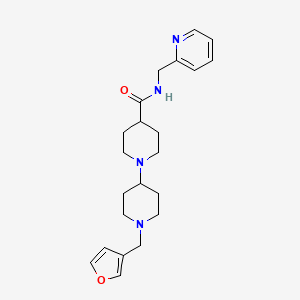![molecular formula C20H15ClN2O4 B5236794 N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively researched for its ability to enhance physical performance, improve metabolic function, and prevent various diseases. In
作用机制
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function, increased endurance, and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, and reduced inflammation. These effects contribute to improved metabolic function, increased endurance, and reduced risk of metabolic disorders.
实验室实验的优点和局限性
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high potency, low toxicity, and well-characterized mechanism of action. However, it also has some limitations, including its high cost, limited solubility, and potential for off-target effects.
未来方向
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide, including exploring its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Finally, there is a need for the development of more potent and selective PPARδ agonists with fewer off-target effects.
Conclusion
In conclusion, this compound is a synthetic PPARδ agonist that has gained significant attention in the scientific community due to its potential applications in sports medicine, metabolic disorders, and cancer. Its mechanism of action involves activation of PPARδ, leading to improved metabolic function, increased endurance, and reduced inflammation. While it has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and optimize its dosing and administration.
合成方法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide involves the reaction of 4-(4-chlorophenoxy)aniline with 2-methyl-3-nitrobenzoic acid in the presence of a catalyst and a dehydrating agent. The resulting intermediate is then treated with thionyl chloride to form the final product, this compound. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学研究应用
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide has been extensively researched for its potential applications in various fields, including sports medicine, metabolic disorders, and cancer. In sports medicine, this compound has been shown to enhance physical performance by increasing endurance and reducing fatigue. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce inflammation, and prevent the development of type 2 diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and promote apoptosis.
属性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-13-18(3-2-4-19(13)23(25)26)20(24)22-15-7-11-17(12-8-15)27-16-9-5-14(21)6-10-16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLMTKHJCXINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)

![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)
